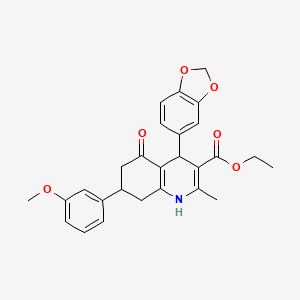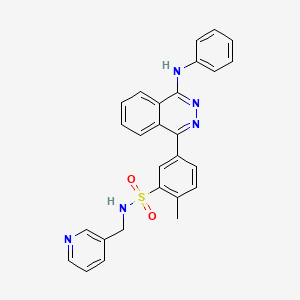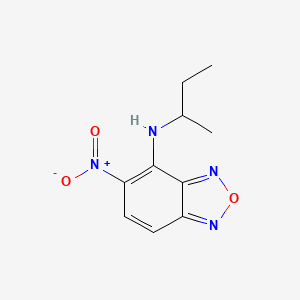![molecular formula C21H38N4O5 B4051349 Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate](/img/structure/B4051349.png)
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate
Descripción general
Descripción
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Molecular Structure Analysis
The molecular structure of compounds with the Boc group can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy .
Chemical Reactions Analysis
The Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can be analyzed using various techniques such as gas chromatography (GC) and mass spectrometry (MS) .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Analysis
- Synthesis Techniques: Improved methods have been developed for the synthesis of guanidines, including N-(tert-butoxycarbonyl)valylprolylisoleucinamide, demonstrating efficient approaches for the formation of bis-Boc protected guanidine from amino compounds that are highly deactivated either sterically or electronically (Kim & Qian, 1993).
- Analytical Methodologies: High-performance liquid chromatography (HPLC) has been used for analyzing activated forms of N-acyl- and N-alkoxycarbonylamino acids, including N-(tert-butoxycarbonyl)valylprolylisoleucinamide. This technique allows direct monitoring of reactions involving generation or consumption of activated amino acids, highlighting its utility in the analysis of such compounds (Chen & Benoiton, 2009).
Biochemical Applications
- Enzyme Inhibition: Research has identified certain compounds, including analogs of N-(tert-butoxycarbonyl)valylprolylisoleucinamide, as potent inhibitors of specific enzymes. This includes studies on histone deacetylase (HDAC) inhibitors, where valproic acid, a related compound, acts through a distinct pathway involving direct inhibition of HDAC, which could explain the efficacy of valproic acid in the treatment of bipolar disorder (Phiel et al., 2001).
- Peptide Synthesis: The compound and its derivatives play a crucial role in peptide synthesis, particularly in the formation of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids. These intermediates are significant for carbodiimide-mediated reactions, offering insights into the synthesis of optically pure peptides and the implications of these reactions in peptide synthesis technology (Benoiton & Chen, 1981).
Therapeutic Research and Drug Design
- Research on valproic acid and its analogs, including N-(tert-butoxycarbonyl)valylprolylisoleucinamide, has contributed to understanding the mechanisms behind their therapeutic effects and teratogenic risks. Studies exploring the interaction with peroxisome proliferator-activated receptor delta (PPARδ) suggest that only teratogenic analogs of valproic acid can activate this receptor, proposing a mechanism for the drug-induced birth defects and potentially guiding the design of safer therapeutic agents (Lampen, Carlberg, & Nau, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . Its use in the synthesis of complex organic molecules continues to be an active area of research. Future directions may include the development of new methods for the addition and removal of the Boc group, as well as its use in the synthesis of new medicinally active compounds .
Propiedades
IUPAC Name |
tert-butyl N-[1-[2-[(1-amino-3-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O5/c1-8-13(4)16(17(22)26)23-18(27)14-10-9-11-25(14)19(28)15(12(2)3)24-20(29)30-21(5,6)7/h12-16H,8-11H2,1-7H3,(H2,22,26)(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVQPEDNHSWZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide](/img/structure/B4051267.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B4051271.png)
![methyl 2-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4051277.png)
![2-[3-oxo-3-(3-phenyl-1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4051287.png)
![methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate](/img/structure/B4051303.png)
![2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4051312.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-chloro-5-nitrobenzamide](/img/structure/B4051319.png)
![1,3-Diethyl 2-{[5-(propan-2-YL)-5H-[1,2,4]triazino[5,6-B]indol-3-YL]sulfanyl}propanedioate](/img/structure/B4051336.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4051343.png)

![methyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B4051363.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(2-methoxypyrimidin-5-yl)methyl]ethanamine](/img/structure/B4051377.png)
